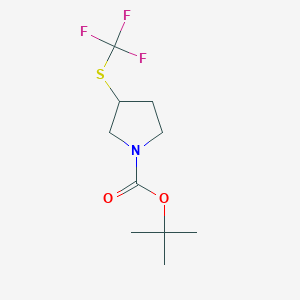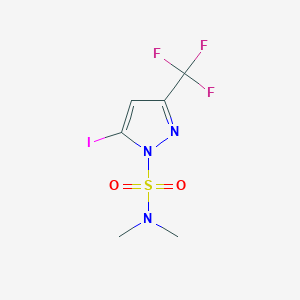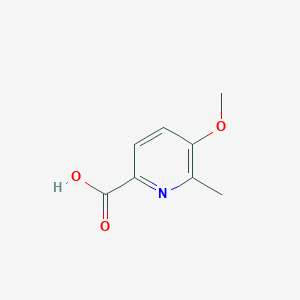
N3-TFBA-O2Oc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aryl azides are well-known precursors of nitrenes and have been introduced as versatile photoaffinity labeling agents to probe biological receptors . This compound has been used as a photo-cross linker in estrogen receptor studies and for direct surface coating of carbon and organic-based polymers .
Méthodes De Préparation
N3-TFBA-O2Oc is synthesized through a series of chemical reactions involving the introduction of azide and aryl groups. The synthetic route typically involves the following steps:
Formation of the azide group: This is achieved by reacting a suitable precursor with sodium azide under appropriate conditions.
Introduction of the aryl group: This involves the reaction of the azide-containing intermediate with an aryl halide in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
N3-TFBA-O2Oc undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.
The major products formed from these reactions are triazole derivatives, which are useful in various applications, including bioconjugation and material science .
Applications De Recherche Scientifique
N3-TFBA-O2Oc has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of triazole derivatives.
Biology: Employed as a photoaffinity labeling agent to probe biological receptors.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) as a linker.
Industry: Applied in the direct surface coating of carbon and organic-based polymers.
Mécanisme D'action
The mechanism of action of N3-TFBA-O2Oc involves the formation of highly reactive nitrene intermediates upon photolysis. These nitrene intermediates can insert into various chemical bonds, leading to the formation of stable covalent bonds with neighboring molecules . This property makes this compound a valuable tool for photo-crosslinking and bioconjugation applications .
Comparaison Avec Des Composés Similaires
N3-TFBA-O2Oc is unique due to its combination of azide and aryl groups, which allows it to undergo both CuAAC and SPAAC reactions. Similar compounds include:
4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA: Another click chemistry reagent with similar properties.
8-(4-Azido-2,3,5,6-tetrafluorobenzoyl-amino)-3,6-dioxaoctanoic acid: A compound with similar applications in bioconjugation and material science.
This compound stands out due to its versatility and efficiency in various chemical reactions and applications .
Propriétés
IUPAC Name |
2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O5/c14-8-7(9(15)11(17)12(10(8)16)20-21-18)13(24)19-1-2-25-3-4-26-5-6(22)23/h1-5H2,(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUVUGFIJXTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)



![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)




![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride](/img/structure/B6350703.png)
![[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6350709.png)
